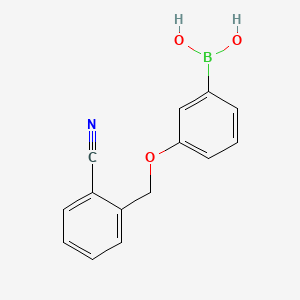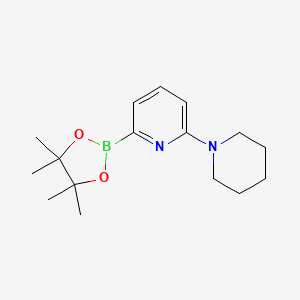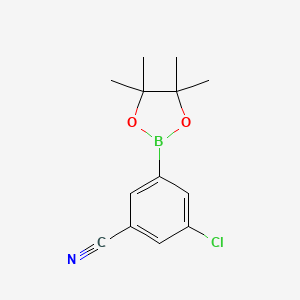![molecular formula C12H15N3O3 B581938 (5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester CAS No. 380629-73-2](/img/structure/B581938.png)
(5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester is a chemical compound with the molecular formula C12H15N3O3 It is a derivative of benzo[d]isoxazole, featuring an amino group at the 5-position and a carbamic acid tert-butyl ester group at the 3-position
Mechanism of Action
Target of Action
The primary targets of (5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester, also known as tert-Butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate, are the neural pathways involved in seizures . This compound interacts with these targets to exert its anti-convulsant properties .
Mode of Action
The compound interacts with its targets, the neural pathways involved in seizures, to bring about changes that help in the management of resistant seizures . The exact mode of interaction is still under investigation, but the studies have validated the mechanism of action of this compound .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the propagation of seizures. By interacting with these pathways, the compound can potentially disrupt the sequence of events leading to a seizure, thereby exerting its anti-convulsant effects .
Result of Action
The molecular and cellular effects of the compound’s action result in its anti-convulsant properties. It has shown potential effectiveness in the treatment of resistant seizures, characterized by the failure of multiple antiepileptic drugs . This discovery is a step forward in addressing the unmet medical needs of this vulnerable population .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester typically involves the following steps:
Formation of the benzo[d]isoxazole core: This can be achieved through cyclization reactions involving appropriate precursors such as ortho-nitrobenzyl derivatives.
Introduction of the amino group: The amino group at the 5-position can be introduced via nitration followed by reduction.
Carbamic acid tert-butyl ester formation: The final step involves the reaction of the amino group with tert-butyl chloroformate under basic conditions to form the carbamic acid tert-butyl ester.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Types of Reactions:
Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid and sulfuric acid).
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Comparison with Similar Compounds
Benzo[d]isoxazole: The parent compound, lacking the amino and carbamic acid tert-butyl ester groups.
(5-Nitrobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester: A similar compound with a nitro group instead of an amino group.
(5-Halobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester: Compounds with halogen substituents at the 5-position.
Uniqueness: (5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester is unique due to the presence of both the amino group and the carbamic acid tert-butyl ester group, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
tert-butyl N-(5-amino-1,2-benzoxazol-3-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-12(2,3)17-11(16)14-10-8-6-7(13)4-5-9(8)18-15-10/h4-6H,13H2,1-3H3,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHZQNDFOLJRBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NOC2=C1C=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672085 |
Source


|
| Record name | tert-Butyl (5-amino-1,2-benzoxazol-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380629-73-2 |
Source


|
| Record name | 1,1-Dimethylethyl N-(5-amino-1,2-benzisoxazol-3-yl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=380629-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (5-amino-1,2-benzoxazol-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

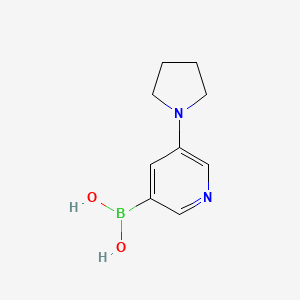
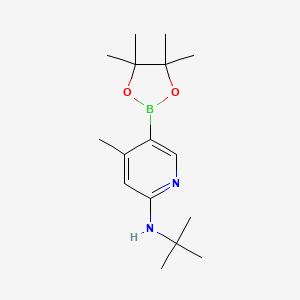
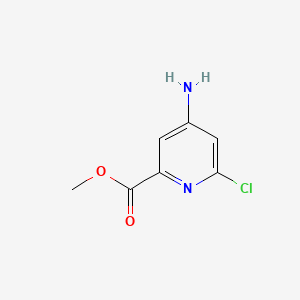

![5-Benzoyl-4H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B581866.png)


